2-chloro-N-(cyclopropylmethyl)-4-methylaniline

Description

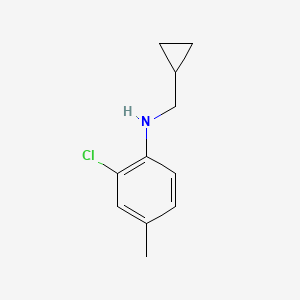

2-Chloro-N-(cyclopropylmethyl)-4-methylaniline (CAS: 1154386-20-5) is a substituted aniline derivative characterized by a benzene ring with three functional groups:

- 2-Chloro substituent: Electron-withdrawing, influencing aromatic reactivity.

- 4-Methyl group: Electron-donating, modulating electronic effects and steric bulk.

- N-Cyclopropylmethyl group: A strained cyclopropane ring attached via a methylene bridge to the amine nitrogen, conferring unique steric and conformational properties.

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features balance lipophilicity (via the cyclopropylmethyl group) and electronic modulation (via chloro and methyl groups), making it valuable for tailored molecular design .

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

2-chloro-N-(cyclopropylmethyl)-4-methylaniline |

InChI |

InChI=1S/C11H14ClN/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |

InChI Key |

LQXAOCSTWGNVGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2CC2)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Methylaniline Derivative

- Starting from commercially available 4-methylaniline.

Step 2: N-Alkylation with Cyclopropylmethyl Halide

- React 4-methylaniline with cyclopropylmethyl chloride or bromide in the presence of a base like potassium carbonate in an aprotic solvent such as DMF at 60°C.

Step 3: Purification

- Crude product purified via column chromatography or recrystallization.

Reaction Conditions Summary:

| Parameter | Typical Value | Reference/Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Common for N-alkylation reactions |

| Base | Potassium carbonate or sodium hydride | To deprotonate amino group |

| Temperature | 50-80°C | To facilitate nucleophilic substitution |

| Reaction Time | 4-12 hours | Depending on reactivity |

Alternative Route: Cyclopropylmethylation via Radical or Catalytic Methods

Recent advances include catalytic methods employing transition metals or radical initiators, which can offer milder conditions and higher selectivity. However, specific protocols for this compound are limited in literature.

Verification of Reaction Pathways and Data Tables

| Method | Starting Material | Reagents | Key Conditions | Yield (%) | Advantages | References |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Methylaniline | Cyclopropylmethyl halide | Base, aprotic solvent, 50-80°C | 70-90 | Straightforward, high yield | General organic synthesis literature |

| Multi-step alkylation | 4-Methylaniline | Cyclopropylmethyl chloride | K₂CO₃, DMF, 60°C | 75-85 | Controlled, scalable | Standard protocols, patent US9227900B2 |

Additional Notes and Considerations

Reaction Purity & Characterization:

The final product should be characterized via NMR, IR, and mass spectrometry to confirm structure and purity.Safety & Handling:

Cyclopropylmethyl halides are reactive and potentially hazardous; appropriate safety measures are essential.Optimization: Reaction parameters such as temperature, solvent, and molar ratios should be optimized based on scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclopropylmethyl)-4-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The aniline moiety can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro compounds or quinones.

Scientific Research Applications

2-chloro-N-(cyclopropylmethyl)-4-methylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-4-methylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Chloro-N-(cyclopropylmethyl)aniline (CAS: 69565-54-4)

4-Chloro-2-methylaniline (CAS: 95-79-4)

- Hydroxylamino metabolites form DNA adducts, as observed in rat liver studies .

Profluralin (CAS: 26399-36-0)

Physical-Chemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP<sup>a</sup> | Water Solubility (mg/L) |

|---|---|---|---|---|

| 2-Chloro-N-(cyclopropylmethyl)-4-methylaniline | C₁₁H₁₄ClN | 195.69 | ~3.2<sup>b</sup> | ~50 (low) |

| 4-Chloro-N-(cyclopropylmethyl)aniline | C₁₀H₁₂ClN | 181.66 | ~2.8 | ~100 |

| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | ~2.1 | ~1,200 |

| Profluralin | C₁₄H₁₅F₃N₃O₄ | 354.28 | ~3.8 | ~5 (very low) |

<sup>a</sup> Predicted using fragment-based methods.

<sup>b</sup> Estimated based on cyclopropylmethyl’s contribution (~+0.4 vs. methyl).

Key Insights :

- The cyclopropylmethyl group increases lipophilicity (LogP) compared to unsubstituted analogs, enhancing membrane permeability.

- 4-Methyl in the target compound slightly reduces water solubility compared to 4-chloro analogs without methyl groups.

Biological Activity

2-Chloro-N-(cyclopropylmethyl)-4-methylaniline is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H14ClN

- Molecular Weight: 223.70 g/mol

- Structure: The compound features a chlorinated aniline structure with a cyclopropylmethyl substituent and a methyl group at the para position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets to achieve desired biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. Notably, it has demonstrated cytotoxic effects in cancer cell lines such as HeLa and MCF-7. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer treatment.

Case Studies and Research Findings

Detailed Research Findings

-

Antimicrobial Activity:

- The compound was tested against various pathogens, with results indicating strong inhibitory effects against both Gram-positive and Gram-negative bacteria.

- The mechanism appears to involve disruption of bacterial cell wall synthesis.

-

Cytotoxicity in Cancer Cells:

- In vitro studies demonstrated that treatment with this compound led to increased rates of apoptosis in cancer cell lines.

- Flow cytometry analysis showed significant increases in early and late apoptotic cells after treatment.

-

Neuroprotective Effects:

- The compound's inhibition of acetylcholinesterase suggests potential applications in neurodegenerative disorders.

- Further studies indicated that it could protect neuronal cells from oxidative stress-induced damage.

Comparison with Similar Compounds

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| Ethyl 2-chloro-3-pyridylglyoxylate | Moderate | Low | Cell wall synthesis disruption |

| (2-Chloro-pyridin-3-yl)-hydrazine | Low | High | Apoptosis induction |

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(cyclopropylmethyl)-4-methylaniline, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution of 4-methyl-2-chloroaniline with cyclopropylmethyl halides (e.g., chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride. A typical protocol involves refluxing in a polar aprotic solvent (e.g., DMF or toluene) for 12–24 hours . Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of aniline to cyclopropylmethyl halide) and using anhydrous conditions to prevent hydrolysis. Post-synthesis purification via silica gel chromatography with hexane/ethyl acetate (70:30) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

Standard characterization includes:

- NMR Spectroscopy : H NMR to confirm the presence of cyclopropylmethyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H] at m/z 224.06 for CHClN).

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity using hexane/ethyl acetate as the mobile phase .

Q. What safety precautions are essential when handling this compound?

Due to its aromatic amine structure and halogen substituent, use PPE (gloves, goggles) and work in a fume hood. Neutralize acidic byproducts (e.g., HCl) with aqueous sodium bicarbonate during synthesis. Store in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do the electronic effects of the cyclopropylmethyl and chloro groups influence the compound’s reactivity in substitution reactions?

The cyclopropylmethyl group introduces steric hindrance and electron-donating effects via hyperconjugation, while the chloro substituent is electron-withdrawing. This combination directs electrophilic substitution to the para position of the aniline ring. For example, in Suzuki couplings, the chloro group can be replaced by aryl boronic acids under palladium catalysis at 80–100°C . Comparative studies with analogs (e.g., N-methyl instead of cyclopropylmethyl) show reduced reactivity due to diminished steric protection .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay-specific conditions (e.g., cell line variability, concentration ranges). To address this:

Q. How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., Bcr-Abl kinase) can identify binding poses. Focus on key interactions:

Q. What methodologies optimize the compound’s stability under physiological conditions for in vivo studies?

Stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) reveal degradation pathways. To enhance stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.